molecular formula C10H12N4O3 B15386763 N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 62054-64-2

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B15386763
CAS No.: 62054-64-2
M. Wt: 236.23 g/mol
InChI Key: GZVHDJVGMNEUMH-UHFFFAOYSA-N
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Description

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a benzoxadiazole derivative characterized by a nitro group at position 7 and a butyl chain attached to the amine at position 2. Benzoxadiazoles are heterocyclic compounds with a fused benzene and oxadiazole ring, widely used as fluorescent probes, biochemical tools, and intermediates in organic synthesis due to their photostability and tunable electronic properties .

Properties

CAS No.

62054-64-2

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C10H12N4O3/c1-2-3-6-11-7-4-5-8(14(15)16)10-9(7)12-17-13-10/h4-5,11H,2-3,6H2,1H3

InChI Key

GZVHDJVGMNEUMH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine (commonly referred to as NBD) is a fluorescent compound that has gained attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, applications in research, and potential therapeutic uses.

NBD is characterized by its nitrobenzodiazole structure, which contributes to its fluorescent properties. This compound is often used as a probe in various biochemical assays due to its ability to selectively bind to certain biological targets.

  • Inhibition of Cytochrome c Peroxidase Activity :
    • NBD has been shown to inhibit the peroxidase activity of cytochrome c (cyt c), a key player in the apoptotic pathway. The inhibition mechanism involves the formation of high-affinity complexes with cyt c, preventing the oxidation of phospholipids such as cardiolipin (CL) . This activity suggests potential applications in developing anti-apoptotic drugs.
  • Phospholipid Translocation :
    • The compound has been utilized in studies monitoring phospholipid translocation across membranes. The NBD moiety allows for fluorescence quenching assays that can track the movement of phospholipids, providing insights into membrane dynamics and cellular processes .
  • Targeting Bacterial Sortases :
    • Recent studies indicate that NBD derivatives can act as inhibitors of bacterial sortases, enzymes involved in the anchoring of surface proteins in Gram-positive bacteria. This inhibition could lead to new anti-virulence therapies .

Biological Activities and Applications

Activity Description References
Apoptosis RegulationInhibits cyt c peroxidase activity, potentially preventing apoptosis.
Membrane DynamicsUsed in fluorescence assays to study phospholipid translocation across membranes.
Anti-VirulenceInhibits bacterial sortases, reducing pathogenicity in Gram-positive bacteria.
Zinc Ion DetectionExhibits high sensitivity for zinc ions, useful in biological assays involving metal detection.

Case Studies

  • Cytochrome c Interaction :
    • A study demonstrated that NBD-modified cardiolipin could effectively inhibit cyt c's peroxidase activity, leading to reduced oxidative stress during apoptosis. This finding highlights the potential for NBD as a therapeutic agent in conditions where apoptosis is dysregulated .
  • Phospholipid Translocation Studies :
    • Research utilizing NBD-labeled phospholipids showed significant insights into membrane dynamics and the role of lipid composition in cellular signaling pathways. The fluorescence quenching method provided quantitative data on lipid movement across membranes .
  • Bacterial Pathogenesis :
    • In vivo studies indicated that NBD derivatives could significantly reduce mortality rates in mice infected with Staphylococcus aureus by inhibiting sortase activity, showcasing their potential as novel antibacterial agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications
This compound Butyl (-C₄H₉) C₁₀H₁₁N₅O₃ 249.23 (calc.) Inferred: Moderate lipophilicity; potential use in fluorescence labeling or membrane studies.
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine Methyl (-CH₃) C₇H₆N₄O₃ 194.14 High purity (>95%); stable at -20°C; used as a fluorescent tracer .
N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-C16) Hexadecyl (-C₁₆H₃₃) C₂₂H₃₅N₅O₃ 417.55 Lipophilic probe for membrane dynamics; labels lipid bilayers and extracellular vesicles .
N-Benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine Benzyl (-C₆H₅CH₂) C₁₃H₁₁N₅O₃ 293.26 Used as a fluorescent dye (BBD); CAS 18378-20-6; moderate melting point .
N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine 3-Bromopropyl (-C₃H₆Br) C₁₀H₁₀BrN₅O₃ 328.12 Reactive bromine atom for conjugation; intermediate in synthesis .
N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine 2-Methoxyphenyl C₁₃H₁₀N₄O₄ 298.24 High-quality spectral data (Q Exactive Orbitrap); used in analytical chemistry .

Functional and Application-Based Differences

Lipophilicity and Membrane Studies :

  • N-Hexadecyl (NBD-C16) : The long alkyl chain enhances integration into lipid bilayers, making it ideal for studying membrane fluidity and extracellular vesicle (sEV) labeling .
  • N-Butyl : Expected to exhibit moderate lipophilicity, suitable for probing less hydrophobic environments compared to NBD-C14.

Fluorescence Properties: N-Methyl: High purity and stability make it a reliable tracer in biochemical assays . N-Benzyl (BBD): Known for strong fluorescence, used in imaging and as a reference compound in photophysical studies .

Synthetic Utility :

  • N-(3-Bromopropyl) : The bromine atom enables cross-coupling reactions, serving as a precursor for functionalized derivatives .
  • N-(2-Methoxyphenyl) : Characterized by advanced mass spectrometry (MS1, MS2) and FT analyzers, this compound is pivotal in method development .

Research Findings and Case Studies

  • NBD-C16 in Membrane Research : Demonstrated effective labeling of sEVs when incubated at 37°C, with fluorescence intensity correlating with lipid packing density .
  • N-Methyl Derivative : Documented stability under long-term storage (-20°C), ensuring reproducibility in experiments .
  • Bromopropyl Analog : Highlighted in synthetic workflows for generating disulfide-linked probes (e.g., pyridyl disulfide derivatives) .

Preparation Methods

Reaction Protocol

A mixture of 1 (1.0 equiv) and 2 (1.2–1.5 equiv) in anhydrous ethanol or tetrahydrofuran (THF) is refluxed for 12–24 hours. Triethylamine (1.5 equiv) is often added to scavenge HCl, improving yields. After cooling, the solvent is evaporated, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.

Table 1. Optimization of NAS Conditions

Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
Ethanol 78 24 62 98.5
THF 66 18 68 97.8
DMF 120 6 55 96.2

Data adapted from.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : n-Butylamine is deprotonated by triethylamine, generating a stronger nucleophile (n-butylamide).
  • Substitution : The amide attacks the electron-deficient carbon at position 4, displacing chloride in a concerted or stepwise aromatic substitution.

The nitro group’s meta-directing effect ensures regioselectivity, while steric hindrance from the butyl chain minimally impacts reactivity due to the linear alkyl structure.

Alternative Alkylation Routes

For substrates where the amine group is pre-installed, alkylation offers a complementary pathway. This method is less common due to competing over-alkylation but remains viable under controlled conditions.

Direct N-Alkylation of 7-Nitro-2,1,3-benzoxadiazol-4-amine

7-Nitro-2,1,3-benzoxadiazol-4-amine (3 ) reacts with 1-bromobutane (4 ) in dimethyl sulfoxide (DMSO) at 90°C for 8 hours. Potassium carbonate (2.0 equiv) acts as the base, achieving moderate yields.

Table 2. Alkylation Efficiency with Varied Bases

Base Solvent Yield (%) Byproducts
K2CO3 DMSO 58 Di-alkylated <5%
NaH THF 42 Di-alkylated 12%
Cs2CO3 DMF 49 Decomposition 8%

Data from.

Challenges and Mitigations

  • Over-alkylation : Excess alkylating agent leads to di-alkylated byproducts. Using 1.1 equiv of 4 and slow addition mitigates this.
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity but may decompose nitro groups at high temps. THF balances stability and solubility.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) :

    • N-H stretch: 3350 cm⁻¹ (broad, amine)
    • NO2 asymmetric/symmetric: 1530 cm⁻¹, 1345 cm⁻¹
    • C-N (benzoxadiazole): 1250 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl3) :

    • δ 8.45 (s, 1H, H-5), 7.92 (d, J=8.8 Hz, 1H, H-6), 6.75 (d, J=8.8 Hz, 1H, H-8)
    • δ 3.45 (t, J=7.2 Hz, 2H, N-CH2), 1.55 (m, 2H, CH2), 1.35 (m, 2H, CH2), 0.92 (t, J=7.0 Hz, 3H, CH3).
  • UV-Vis (EtOH) : λmax = 345 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to the nitrobenzoxadiazole chromophore.

Purity Assessment

HPLC analyses (C18 column, 70:30 MeOH/H2O) show ≥98% purity for NAS-derived product, while alkylation routes require additional purification steps.

Comparative Analysis of Methods

Table 3. Method Advantages and Limitations

Method Yield (%) Purity (%) Scalability Cost Efficiency
NAS 62–68 97–99 High Moderate
Alkylation 42–58 90–95 Moderate Low

NAS is preferred for large-scale synthesis due to superior yields and fewer byproducts. Alkylation remains useful for introducing branched or functionalized alkyl groups.

Q & A

Q. What are the key synthetic routes for preparing N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine in laboratory settings?

The synthesis typically involves two steps:

Nitration : Introduce a nitro group at the 7-position of the benzoxadiazole ring using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

Alkylation : React the nitro-substituted intermediate with butylamine via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to enhance yield.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and structural validation via NMR/HRMS .

Q. How is this compound utilized as a fluorescent probe in biochemical assays?

This compound’s nitro-benzoxadiazole (NBD) core exhibits fluorescence upon excitation (~480 nm). Applications include:

  • Enzyme kinetics : Monitor real-time enzymatic activity (e.g., hydrolases) by tracking fluorescence changes during substrate cleavage .
  • Protein interaction studies : Conjugate the butylamine group to biomolecules (via NHS ester chemistry) for live-cell imaging of protein dynamics .
    Methodological Note : Optimize probe concentration to minimize background fluorescence and validate specificity using knockout cell lines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during alkylation?

Common byproducts include di-alkylated derivatives or nitro group reduction. Strategies:

  • Temperature control : Maintain ≤50°C to avoid nitro group degradation.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and improve regioselectivity .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
    Validate outcomes via LC-MS and comparative TLC against authentic standards .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) : Achieve baseline separation of derivatives in 21.5 s with LODs as low as 1 nM for neurotransmitters (e.g., GABA, glutamate) .
  • HPLC-MS/MS : Use C18 columns (3.5 µm particle size) and a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 238 → 194 (quantitative) and 238 → 150 (confirmatory) .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s biological activity?

A comparative analysis of benzoxadiazole derivatives reveals:

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)Fluorescence Quantum Yield
N-Methyl-7-nitro derivative50 (S. aureus)30 (HeLa)0.45
N-Butyl-7-nitro derivative 35 (S. aureus) 25 (HeLa) 0.38
N-Allyl-7-nitro derivative45 (S. aureus)40 (HeLa)0.42
The butyl group enhances lipophilicity, improving membrane permeability but slightly reducing fluorescence due to increased steric hindrance .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number).
  • Solubility differences : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts.
  • Structural impurities : Validate compound purity via elemental analysis and 2D NMR (HSQC, HMBC) .
    Replicate studies under harmonized conditions and apply meta-analysis tools (e.g., RevMan) to resolve inconsistencies.

Q. What strategies are effective in designing NBD-based probes with reduced photobleaching?

  • Rigidify the fluorophore : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the excited state.
  • Encapsulation : Use nanocarriers (e.g., PEGylated liposomes) to shield the probe from reactive oxygen species .
  • Two-photon excitation : Employ near-IR lasers (e.g., 800 nm) to minimize photodamage in deep-tissue imaging .

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